molecular formula C14H20N2O4 B3862382 1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione CAS No. 5537-33-7

1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione

Cat. No.: B3862382
CAS No.: 5537-33-7
M. Wt: 280.32 g/mol
InChI Key: MHZZBALCEWFUSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione typically involves the reaction of o-phenylenediamine with oxalic acid under solvent-free conditions at room temperature . This one-pot reaction is efficient and environmentally friendly, making it a preferred method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents like bromoethane or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydroquinoxaline compounds.

Mechanism of Action

The mechanism of action of 1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). By inhibiting DAAO, this compound can increase the levels of d-serine in the brain, which in turn modulates the activity of NMDA receptors. This mechanism is believed to contribute to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit DAAO and modulate NMDA receptor activity sets it apart from other quinoxaline derivatives .

Properties

IUPAC Name

1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-3-9-19-15-11-7-5-6-8-12(11)16(20-10-4-2)14(18)13(15)17/h3-4,11-12H,1-2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZZBALCEWFUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C2CCCCC2N(C(=O)C1=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394493
Record name AC1MTXY6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5537-33-7
Record name AC1MTXY6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione
Reactant of Route 2
1,4-bis(prop-2-en-1-yloxy)octahydroquinoxaline-2,3-dione

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